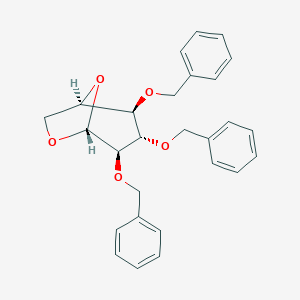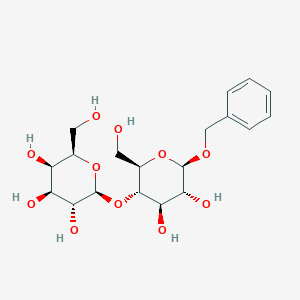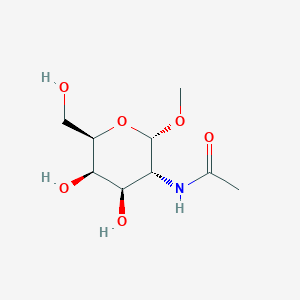
1,6-アンヒドロ-2,3,4-トリ-O-ベンジル-β-D-グルコピラノース
概要
説明
1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose is a synthetic organic compound with the molecular formula C27H28O5 and a molecular weight of 432.51 g/mol . This compound is a derivative of D-glucose and is characterized by the presence of three benzyl groups attached to the glucose molecule. It is commonly used as a synthon in organic synthesis, particularly in the preparation of structurally diverse, bioactive compounds and modified sugars .
科学的研究の応用
1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose has several scientific research applications, including:
作用機序
Target of Action
It is known that this compound is a useful synthon for the preparation of structurally diverse, bioactive compounds and modified sugars .
Mode of Action
The mode of action of 1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose involves its use as a synthon in chemical reactions. For instance, it can react with trimethylsilylated benzenethiol and cyclohexanethiol in the presence of zinc iodide or trimethylsilyl triflate, giving the corresponding thioglycosides .
Biochemical Pathways
It is known that the compound can be used to prepare a variety of bioactive compounds and modified sugars, suggesting that it may indirectly influence multiple biochemical pathways .
Result of Action
Its use as a synthon in the preparation of various bioactive compounds suggests that its effects would largely depend on the specific compounds it is used to synthesize .
Action Environment
It is recommended to handle the compound in a well-ventilated place, avoid dust formation, and prevent fire caused by electrostatic discharge steam .
準備方法
1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose can be synthesized through various synthetic routesThe reaction conditions typically involve the use of benzyl chloride and a base such as sodium hydride or potassium carbonate . The final step involves the formation of the anhydro bridge by treating the protected glucose derivative with an acid catalyst .
The key steps involve the protection of hydroxyl groups, benzylation, and the formation of the anhydro bridge .
化学反応の分析
1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield benzaldehyde derivatives, while reduction reactions yield benzyl alcohol derivatives .
類似化合物との比較
1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose can be compared with other similar compounds, such as:
1,6-Anhydro-2,3,4-tri-O-benzyl-alpha-D-glucopyranose: This compound has a similar structure but differs in the configuration of the anomeric carbon.
1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-mannopyranose: This compound is a derivative of D-mannose and has similar chemical properties.
The uniqueness of 1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose lies in its stability and versatility as a synthon in organic synthesis .
特性
IUPAC Name |
(1R,2R,3S,4R,5R)-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O5/c1-4-10-20(11-5-1)16-28-24-23-19-31-27(32-23)26(30-18-22-14-8-3-9-15-22)25(24)29-17-21-12-6-2-7-13-21/h1-15,23-27H,16-19H2/t23-,24-,25+,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRSLTCFTYHIRT-IURCNINISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447047 | |
| Record name | (1R,2R,3S,4R,5R)-2,3,4-Tris(benzyloxy)-6,8-dioxabicyclo[3.2.1]octane (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10548-46-6 | |
| Record name | (1R,2R,3S,4R,5R)-2,3,4-Tris(benzyloxy)-6,8-dioxabicyclo[3.2.1]octane (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B14512.png)


![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)
